5-Chloro-3-nitro-1H-indazole 5-Chloro-3-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 98083-46-6
VCID: VC15981830
InChI: InChI=1S/C7H4ClN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10)
SMILES:
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

5-Chloro-3-nitro-1H-indazole

CAS No.: 98083-46-6

Cat. No.: VC15981830

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-nitro-1H-indazole - 98083-46-6

Specification

CAS No. 98083-46-6
Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 5-chloro-3-nitro-2H-indazole
Standard InChI InChI=1S/C7H4ClN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10)
Standard InChI Key IPAIAVVOZOGDIQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NNC(=C2C=C1Cl)[N+](=O)[O-]

Introduction

5-Chloro-3-nitro-1H-indazole is a heterocyclic compound characterized by a fused indazole ring structure with a chlorine atom at the 5-position and a nitro group at the 3-position. This unique structural arrangement contributes to its distinct chemical properties and reactivity, making it a compound of interest in various fields, particularly in medicinal chemistry.

Biological Activities

5-Chloro-3-nitro-1H-indazole has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis and Applications

  • Synthesis Methods: Industrial synthesis may involve optimized laboratory techniques, including the use of continuous flow reactors to enhance yield and purity while minimizing waste.

  • Applications: The compound's unique structure and reactivity make it a candidate for further exploration in medicinal chemistry, particularly in drug development. Its potential interactions with biological targets suggest it could serve as a lead compound for therapeutic applications.

Comparison with Other Indazole Derivatives

Compound NameStructural FeaturesUnique Properties
5-Chloro-1H-indazoleLacks nitro substituentLess reactive than 5-Chloro-3-nitro-1H-indazole
3-Iodo-1H-indazoleLacks chloro and nitro groupsDifferent reactivity profile
7-Nitro-1H-indazoleLacks chloro and iodo substituentsExhibits different biological activities
3-Amino-7-chloro-5-nitro-1H-indazoleContains amino groupEnhanced solubility and potential for different interactions

Research Findings and Future Directions

  • Molecular Docking Studies: These studies have suggested stable binding interactions between 5-Chloro-3-nitro-1H-indazole and specific proteins involved in disease pathways, indicating its potential as a therapeutic agent.

  • Future Research: Further studies are needed to fully explore the biological activities and therapeutic potential of 5-Chloro-3-nitro-1H-indazole. This includes detailed investigations into its mechanisms of action and potential side effects.

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